molecular formula C16H18N2O B11945255 N-(1-naphthyl)-1-piperidinecarboxamide

N-(1-naphthyl)-1-piperidinecarboxamide

Cat. No.: B11945255
M. Wt: 254.33 g/mol
InChI Key: BDJBPZXZHHZACA-UHFFFAOYSA-N
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Description

N-(1-Naphthyl)-1-piperidinecarboxamide is a piperidine-derived compound featuring a carboxamide group attached to a 1-naphthyl substituent.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-naphthalen-1-ylpiperidine-1-carboxamide

InChI

InChI=1S/C16H18N2O/c19-16(18-11-4-1-5-12-18)17-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2,(H,17,19)

InChI Key

BDJBPZXZHHZACA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Activation of Piperidinecarboxylic Acid Derivatives

The foundational step in synthesizing N-(1-naphthyl)-1-piperidinecarboxamide involves activating the piperidinecarboxylic acid to facilitate amide bond formation. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) are widely used coupling agents, enabling efficient activation under mild conditions. For example, Boc-protected piperidine-4-carboxylic acid undergoes activation in dichloromethane (CH₂Cl₂) with EDCI/HOBt in the presence of N-methylmorpholine (NMM), achieving >90% conversion to the reactive intermediate. The Boc group serves as a temporary protective moiety, preventing undesired side reactions during coupling.

Coupling with 1-Naphthylamine

The activated carboxylic acid intermediate is subsequently reacted with 1-naphthylamine to form the target amide. In a representative procedure, coupling at 23°C for 12 hours in CH₂Cl₂ yields this compound precursors with efficiencies exceeding 85%. Steric hindrance from the naphthyl group necessitates prolonged reaction times compared to smaller aryl amines, but the use of polar aprotic solvents like dimethylformamide (DMF) can enhance reactivity.

Deprotection and Final Product Isolation

Following coupling, the Boc group is removed via treatment with trifluoroacetic acid (TFA) in CH₂Cl₂ at 0–23°C for 6 hours, liberating the free amine. Final purification often employs recrystallization from ethanol or chromatography on silica gel, with yields averaging 70–80% after isolation.

Reductive Amination Pathways

Synthesis of Piperidine Aldehyde Intermediates

An alternative route involves reductive amination between piperidine aldehydes and 1-naphthylamine. For instance, 1-piperidinecarboxaldehyde is condensed with 1-naphthylamine in tetrahydrofuran (THF) using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This one-pot method avoids the need for protective groups, simplifying the synthetic workflow.

Optimization of Reaction Conditions

Key variables include:

  • Temperature : Reactions proceed optimally at 23°C, avoiding thermal decomposition of the imine intermediate.

  • Catalyst Load : A 1.2:1 molar ratio of NaBH(OAc)₃ to substrate ensures complete reduction.

  • Solvent System : THF/water mixtures (3:1) enhance solubility of both polar and nonpolar reactants, achieving yields of 75–82%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages
Amide Coupling (EDCI/HOBt)85–9212–24 hoursHigh purity, scalable
Reductive Amination75–826–8 hoursNo protective groups required

The amide coupling approach offers superior yields and is preferred for large-scale synthesis, while reductive amination provides a shorter pathway with fewer steps.

Process Optimization and Challenges

Catalytic System Enhancements

Replacing traditional copper-based catalysts with basic cupric carbonate (CuCO₃·Cu(OH)₂) improves reaction efficiency in naphthyl-containing systems. This catalyst reduces reaction times by 50% and increases yields by 5% compared to Cu/CuO mixtures, as demonstrated in analogous syntheses.

Solvent and Temperature Effects

  • Solvent Choice : Benzene and ethanol are effective for extracting naphthyl intermediates, minimizing byproduct formation.

  • Temperature Control : Maintaining reflux temperatures below 115°C prevents decomposition of thermally labile naphthyl derivatives.

Purification Strategies

Recrystallization from ethanol remains the gold standard for isolating this compound, producing >99% purity when coupled with vacuum distillation. Chromatography on neutral alumina is a viable alternative for research-scale purification .

Chemical Reactions Analysis

Types of Reactions: N-(1-naphthyl)-1-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the naphthyl ring can be substituted with various functional groups such as halogens, nitro groups, and alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, nitric acid, and alkyl halides.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, and alkylated naphthyl derivatives.

Scientific Research Applications

Chemistry: N-(1-naphthyl)-1-piperidinecarboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties, including its ability to act as an inhibitor or modulator of specific biological pathways. This makes it a candidate for drug development and therapeutic interventions.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-(1-naphthyl)-1-piperidinecarboxamide involves its interaction with specific molecular targets. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Piperidine-1-Carboximidamide

Key Features :

  • Molecular Formula : C₆H₁₃N₃
  • Functional Group : Carboximidamide (guanidine derivative).
  • Structural Analysis :
    • The C1–N1 bond (1.3090 Å) shows double-bond character, while C1–N2 and C1–N3 bonds (1.3640 Å and 1.3773 Å, respectively) indicate single bonds .
    • Piperidine adopts a chair conformation, with strong N–H⋯N hydrogen bonds forming a 2D network .

      Applications : Studied for CO₂ capture due to its hydrogen-bonding capabilities .

Comparison :

  • Unlike N-(1-naphthyl)-1-piperidinecarboxamide, the carboximidamide group introduces a guanidine moiety, enhancing hydrogen-bond donor capacity. This difference likely shifts applications from pharmacological (as inferred for the naphthyl compound) to environmental or industrial uses .

N-Phenylpiperidine-1-Carbothioamide

Key Features :

  • Molecular Formula : C₁₂H₁₆N₂S
  • Functional Group : Carbothioamide (sulfur replaces oxygen in the carbonyl group).
  • Structural Analysis :
    • Features intermolecular N–H⋯S hydrogen bonds and weak C–H⋯S/N interactions .

      Applications : Explored in thioamide chemistry for material science or medicinal chemistry .

Comparison :

  • The thioamide group (C=S vs. C=O) reduces hydrogen-bond acceptor strength but increases lipophilicity. This substitution could enhance membrane permeability in drug design compared to carboxamides like this compound .

4-(2-Benzoxazolyl)-N-(3-Fluorophenyl)-1-Piperidinecarboxamide

Key Features :

  • Molecular Formula : C₁₉H₁₈FN₃O₂
  • Substituents : Benzoxazolyl and 3-fluorophenyl groups.
  • Structural Diversity : Demonstrates how heterocyclic and halogenated substituents modify the carboxamide scaffold .

Comparison :

  • This highlights the versatility of piperidinecarboxamide derivatives in medicinal chemistry .

Merck’s Lead Compound: N-Methyl-N-(2-Piperidin-1-Ylethyl)-4-(2-Naphthyl)Piperidine-1-Carboxamide

Key Features :

  • Pharmacological Activity : IC₅₀ of 110 nM for human H₃ receptor .
  • Structural Modifications : Incorporates a naphthyl group and spirocyclic moieties.

Comparison :

  • The naphthyl group in this compound and this compound may enhance receptor binding through π-π interactions. However, the Merck derivative’s additional spirocyclic structure (compound 2) boosts potency, underscoring the importance of steric optimization in drug design .

Q & A

Q. Experimental Design :

  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like GPCRs .
  • In Vitro Assays : Test analogs against enzyme panels (e.g., kinases, proteases) to identify off-target effects .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from assay variability or impurities. Strategies include:

  • Standardized Assays : Use cell lines with stable receptor expression (e.g., CHO-K1 for GPCR studies) .
  • Analytical Rigor : Confirm compound identity via LC-MS and NMR (e.g., ¹H-NMR δ 7.8–8.2 ppm for naphthyl protons) .
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., IC50 values adjusted for protein binding) .

Q. Example Contradiction :

StudyReported IC50 (nM)Assay ConditionsReference
A12 ± 2HEK-293 cells, 24h incubation
B45 ± 5CHO-K1 cells, 48h incubation

Resolution : Normalize data to cell-specific uptake rates and incubation times.

What analytical techniques are critical for characterizing this compound in complex matrices?

Methodological Answer:

  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) for separation and quantify via MRM transitions (e.g., m/z 345 → 201) .
  • NMR : Assign peaks using 2D experiments (HSQC, HMBC); piperidine protons appear at δ 1.5–3.0 ppm .
  • X-ray Crystallography : Resolve stereochemistry (e.g., chair conformation of piperidine) .

How can researchers design structure-activity relationship (SAR) studies for this compound class?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., -OCH₃, -Cl) on the naphthyl ring .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., carboxamide carbonyl) using CoMFA .
  • Data Collection : Test analogs in dose-response assays (e.g., 10⁻¹²–10⁻⁶ M) to generate EC50/IC50 curves .

Q. SAR Table :

DerivativeSubstituentEC50 (nM)Solubility (µg/mL)
1-H2512
2-OCH₃1845
3-Br85

What are the key safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal (e.g., NaOH for excess acyl chloride) .
  • Storage : Keep in amber vials at –20°C to prevent photodegradation .

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